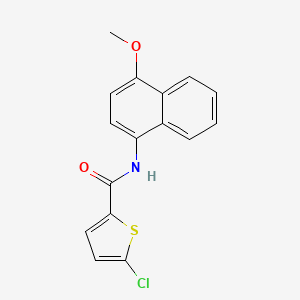

5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide” is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It is a derivative of oxazolidinone and has been identified as a promising candidate for the development of safe and orally available anticoagulants .

Synthesis Analysis

The synthesis of this compound involves several steps. The key components of the process involve the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline . This is followed by condensation with an appropriate synthon . The exact details of the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and ring closure reactions . The exact details of these reactions can be found in the referenced papers .Scientific Research Applications

Allosteric Modulation of CB1 Receptor

Optimization of Chemical Functionalities for CB1 Receptor Modulation : A study focused on the structural requirements of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1). By manipulating chemical functionalities, researchers identified key factors that significantly impact the binding affinity and cooperativity of CB1 modulators. This research underscores the importance of specific structural attributes, including chain length and electron withdrawing groups, for the development of potent CB1 allosteric modulators (Khurana et al., 2014).

Antimicrobial and Herbicidal Activities

Antibacterial and Herbicidal Activity of Carboxanilides : A series of ring-substituted 2-hydroxynaphthalene-1-carboxanilides were prepared and tested for their antimicrobial activity against various strains, including Staphylococcus aureus and Mycobacterium species, as well as their ability to inhibit photosynthetic electron transport in plants. This study highlights the potential of such compounds in developing new antibacterial and herbicidal agents, demonstrating the versatility of naphthalene carboxanilides in scientific research (Goněc et al., 2013).

Catalytic Activity in Organic Synthesis

Synthesis and Catalytic Activity of Co(II) and Fe(II) Phthalocyanines : Research into the synthesis and characterization of novel iron(II) and cobalt(II) phthalocyanine complexes derived from phthalonitrile derivatives has shown these complexes to be effective catalysts for the oxidation of cyclohexene. This work contributes to the field of green chemistry by providing insights into the use of metal complexes as catalysts for organic transformations, highlighting the importance of synthetic versatility in the development of environmentally friendly catalytic processes (Saka et al., 2013).

Antitubercular Activity

Synthesis of Novel Carboxamides as Antitubercular Agents : A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides was synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. This study exemplifies the ongoing search for effective antitubercular agents and highlights the potential of thiophene derivatives in the treatment of tuberculosis (Marvadi et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .

Mode of Action

This compound acts as a highly potent and selective, direct FXa inhibitor . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound affects the coagulation cascade by inhibiting FXa. This inhibition disrupts the conversion of prothrombin to thrombin, a key step in the coagulation cascade . The downstream effects include a reduction in clot formation and a potential decrease in the risk of thromboembolic diseases .

Pharmacokinetics

The compound’s interaction with the s1 subsite of fxa suggests good oral bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of FXa and the subsequent disruption of the coagulation cascade . This results in a reduction in clot formation, which can help prevent thromboembolic diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and humidity Additionally, the compound’s efficacy could be influenced by the patient’s physiological state, such as the presence of other medications or health conditions

properties

IUPAC Name |

5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c1-20-13-7-6-12(10-4-2-3-5-11(10)13)18-16(19)14-8-9-15(17)21-14/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWDNGOXKOWTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2556968.png)

![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)

![4-[(3-Chlorophenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2556972.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide](/img/structure/B2556974.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2556978.png)

![1-(2-Furoyl)-4-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperazine](/img/structure/B2556979.png)